Product packaging for Diphenyl succinate(Cat. No.:CAS No. 621-14-7)

Diphenyl succinate

Cat. No.: B146885
CAS No.: 621-14-7
M. Wt: 270.28 g/mol
InChI Key: YDPPRPIIZGLGCJ-UHFFFAOYSA-N
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Description

Significance of Diester Compounds in Contemporary Chemical Synthesis

Diester compounds, characterized by the presence of two ester functional groups, are significant intermediates and building blocks in modern organic synthesis fiveable.me. The dual ester functionalities offer versatile reaction sites, enabling a wide array of chemical transformations. Diesters are particularly important in reactions involving intramolecular cyclization, such as the Dieckmann cyclization, which is a type of intramolecular Claisen condensation reaction used to form cyclic β-keto esters fiveable.meijraset.com. The ability of diesters to participate in such cyclizations makes them valuable for constructing complex cyclic and polycyclic molecular structures fiveable.me. Furthermore, diesters can be synthesized through various methods, including the reaction of dicarboxylic acids with alcohols or the reaction of alcohols with dicarboxylic acid esters fiveable.me. Their reactivity and the diverse methods for their formation underscore their importance as synthetic tools for creating a wide range of organic molecules, including those with biological activity ijraset.comresearchgate.net.

Role of Diphenyl Succinate (B1194679) in Enabling Diverse Synthetic Pathways

Diphenyl succinate serves as a versatile reagent and intermediate in diverse synthetic pathways. Its structure allows it to participate in various chemical reactions typical of esters, including hydrolysis and transesterification smolecule.com. Hydrolysis of this compound in the presence of an acid or base catalyst yields succinic acid and phenol (B47542) smolecule.com. Transesterification with different alcohols can lead to the formation of other succinic acid esters smolecule.com.

Beyond simple ester reactions, this compound can be employed as a starting material or intermediate in the synthesis of more complex organic molecules smolecule.com. For instance, it can be used in the preparation of para-quinone methides, which are intermediates found in various pharmaceuticals shokubai.org. The compound's potential as a building block for supramolecular structures or as a ligand in metal complexes is also being explored evitachem.com. Research has also investigated diphenyl ether ester derivatives, structurally related to this compound, for their potential as fungicides targeting succinate dehydrogenase acs.orgacs.org.

The synthesis of this compound itself can be achieved through methods such as the esterification of succinic acid with phenol shokubai.org. One reported method involves the reaction of succinic acid with phenol in the presence of a catalyst like H⁺-zeolite β, achieving high yields under optimized conditions shokubai.orgresearchgate.net. Another historical method involved the reaction of succinic acid with phenol using phosphorus oxychloride orgsyn.orgorgsyn.org.

The versatility of this compound in synthesis is highlighted by its use in reactions like the Stobbe condensation, where dialkyl succinate esters react with aldehydes or ketones to form alkylidene succinic acid derivatives google.com. While this compound is a diaryl ester rather than a dialkyl ester, the succinate core's reactivity in such condensation reactions is a key aspect of its synthetic utility.

Historical Context of this compound Investigation in Academic Chemistry

The investigation of succinic acid derivatives, including diesters like this compound, has a history rooted in academic chemistry's exploration of organic compounds and their reactivity. Early studies in organic chemistry focused on the synthesis and characterization of various functional groups and their transformations nih.govunivie.ac.at. The esterification of carboxylic acids with alcohols or phenols to form esters has been a fundamental reaction in organic chemistry for many years fiveable.mewisdomlib.org.

Specific methods for preparing this compound have been reported in academic literature dating back to the late 19th and early 20th centuries orgsyn.org. These early investigations laid the groundwork for understanding the reactivity of succinic acid esters and their potential in synthesis. For example, methods involving the reaction of succinic acid with phenol catalyzed by reagents like phosphorus pentoxide or the use of succinyl chloride were explored orgsyn.org. These historical methods, while perhaps less efficient or environmentally friendly than modern approaches, demonstrate the long-standing interest in synthesizing and utilizing this compound in academic research.

The study of diesters in reactions like the Claisen and Dieckmann condensations also has a rich history in academic settings, contributing to the broader understanding of carbon-carbon bond formation and cyclic compound synthesis fiveable.meijraset.com. This compound, as a representative diester, has likely been a subject of investigation within this historical context, serving as a model compound for exploring the scope and limitations of various reactions involving ester functionalities.

While specific historical research findings solely focused on this compound in isolation are not extensively detailed in the provided search results, its presence in early synthetic procedures and its classification within the significant class of diester compounds indicate its historical relevance in the development of organic synthesis methodologies within academic chemistry.

Data Table: Synthesis of this compound

ReactantsCatalystSolventTemperature (°C)Time (h)Reported Yield (%)Source
Succinic acid, PhenolH⁺-Zeolite β (Si/Al~150)Toluene (B28343)1102496 researchgate.net
Succinic acid, PhenolPhosphorus oxychlorideBenzene (B151609) (as co-solvent)Steam bath (~100)1.25 + 162-67 orgsyn.orgorgsyn.org

Classical and Contemporary Synthetic Routes to this compound

Various methods have been developed for the synthesis of this compound, ranging from classical approaches to more contemporary catalytic strategies.

Esterification Reactions for this compound Formation

The primary method for synthesizing this compound involves the esterification of succinic acid with phenol.

Direct esterification of succinic acid with phenol is a significant route for this compound synthesis. This reaction can be effectively catalyzed by solid acids, offering advantages in terms of catalyst recovery and reusability compared to homogeneous catalysts. researchgate.netresearchgate.netresearchgate.net

Zeolite-based catalysts have emerged as effective solid acid catalysts for the direct esterification of succinic acid with phenol. Studies have explored various types of zeolites, with H+-zeolite β demonstrating notable catalytic activity. shokubai.orgresearchgate.netresearchgate.netresearchgate.net For instance, H+-zeolite β with a SiO2/Al2O3 ratio of 150 has been reported as a highly effective catalyst, achieving a 96% yield of this compound. researchgate.netresearchgate.netresearchgate.net This catalyst has also shown good reusability, maintaining its activity over multiple reaction cycles. researchgate.netresearchgate.netresearchgate.net

Research findings indicate that reaction conditions such as temperature, reaction time, catalyst concentration, and the molar ratio of reactants influence the yield of this compound. For example, a study using H+-zeolite β (Si/Al~150) in toluene at approximately 110 °C with a reaction time of 24 hours achieved a 96% yield. researchgate.net Lower reaction times resulted in lower yields, such as 79% after 6 hours under similar conditions. researchgate.net

The use of zeolite catalysts in this direct esterification offers benefits associated with heterogeneous systems, including simplified operation, economic viability, and environmental friendliness. researchgate.netresearchgate.net

Here is a table summarizing some research findings on the direct esterification of succinic acid with phenol using zeolite catalysts:

Catalyst TypeSiO2/Al2O3 RatioSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
H+-zeolite β150Toluene~110679 researchgate.net
H+-zeolite β150Toluene~1102496 researchgate.net
H+-zeolite β150Not specifiedNot specifiedNot specified96 researchgate.netresearchgate.net
Al3+-montmorilloniteNot specifiedNot specified130610 shokubai.org
Direct Esterification of Succinic Acid with Phenol via Solid Acid Catalysis

Synthesis of Phosphorylated this compound Derivatives

The synthesis of phosphorylated this compound derivatives involves the incorporation of diphenylphosphinyl groups into the succinate structure. These derivatives can be synthesized using diphenylphosphine (B32561) oxide or diphenylphosphinic chloride as precursors.

Diphenylphosphine oxide ((C6H5)2P(O)H) can be utilized in methodologies for the synthesis of phosphorylated compounds. fishersci.bewikipedia.orgsigmaaldrich.com Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid ((C6H5)2POH), with the latter being the more nucleophilic form. nih.gov The presence of a base can promote the formation of the active phosphinous acid tautomer, which is crucial for reactions where diphenylphosphine oxide acts as a nucleophile. nih.gov

Research has shown that diphenylphosphine oxide can react with o-quinone methides, generated in situ, under basic conditions to produce diarylmethyl phosphine (B1218219) oxides in good yields. nih.gov While this specific reaction demonstrates the reactivity of diphenylphosphine oxide in forming phosphorus-carbon bonds adjacent to aromatic systems, it illustrates the potential for similar methodologies to be applied in the synthesis of phosphorylated succinate derivatives if a suitable electrophilic succinate species is employed.

Diphenylphosphinic chloride ((C6H5)2P(O)Cl) is another key precursor for synthesizing phosphorylated compounds, including potential this compound derivatives. fishersci.atsigmaaldrich.comscientificlabs.co.uk It is a useful reagent for introducing the diphenylphosphinyl (Ph2P(O)) group into molecules. fishersci.atscientificlabs.co.uk

Diphenylphosphinic chloride is widely used in the synthesis of various phosphine ligands and peptide coupling agents. fishersci.atscientificlabs.co.uk Methods for synthesizing aryldiphenylphosphine oxides include the reaction of diphenylphosphinic chloride with Grignard reagents. nih.gov This type of reaction, involving the coupling of diphenylphosphinic chloride with an appropriate organic nucleophile, could potentially be adapted for the synthesis of phosphorylated this compound derivatives by employing a succinate-based Grignard reagent or a similar nucleophilic succinate species.

The synthesis of diphenylphosphinic chloride itself can be achieved through various routes, including the oxidation of chlorodiphenylphosphine (B86185) or the reaction of benzene with phosphorus trichloride (B1173362) followed by further transformations. wikipedia.orgwikipedia.orggoogle.com

Rearrangement Reactions in Thio-Phosphorylated Analog Synthesis

Research into the synthesis of thio-phosphorylated analogs of succinic acid derivatives has explored various reaction pathways. While general information on rearrangement reactions in the synthesis of thio-phosphorylated compounds exists, such as phospho-Fries rearrangements in the synthesis of O,O-diethyl 2-hydroxyarylthiophosphonate uu.nl, and rearrangements observed in the context of protein phosphorylation involving thiophosphate substitution nih.gov, specific details regarding rearrangement reactions directly involved in the synthesis of thio-phosphorylated analogs of this compound were not explicitly found in the consulted literature.

Electroreductive Cross-Coupling Approaches Involving this compound

Electroreductive cross-coupling has emerged as a valuable strategy in organic synthesis, allowing for the formation of new carbon-carbon bonds. This compound has been utilized as an electrophile in such transformations. For instance, electroreduction of α-alkylated styrenes in the presence of this compound in N,N-dimethylformamide (DMF), using an undivided cell with zinc plate electrodes, has been shown to facilitate regio- and stereoselective double carbon-carbon bond formation between the olefinic carbons of the styrene (B11656) and a carbonyl carbon of this compound nih.gov, researchgate.net. This process is followed by lactonization, yielding spiro-lactones containing cyclopropane (B1198618) rings nih.gov. This method demonstrates the utility of this compound as a bifunctional electrophile in electrochemical reactions nih.gov.

Multi-component Reactions and One-Pot Synthesis Strategies for Related Diphenyl Compounds

Multi-component reactions (MCRs) and one-pot synthesis strategies offer efficient routes to complex molecules by combining multiple reactants in a single step, minimizing purification steps and increasing synthetic efficiency nih.gov. While direct multi-component or one-pot synthesis methods yielding this compound itself were not specifically detailed in the provided search results, these strategies have been successfully applied to the synthesis of other related diphenyl compounds. Examples include the one-pot multi-component synthesis of a 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one derivative uni-goettingen.de, sigmaaldrich.com, acs.org, and the efficient one-pot synthesis of substituted diphenyl 1,3-thiazole derivatives uu.nl, rsc.org. One-pot approaches have also been reported for the synthesis of diphenyl-2,4-dioxa-8,10-diazaspiro-[5.5]undecane-1,5,9-trione derivatives sioc-journal.cn and 1,2-diphenyl-1H-benzo[d]imidazole derivatives rsc.org. These examples highlight the effectiveness of MCR and one-pot strategies in constructing molecules containing diphenyl moieties, suggesting their potential applicability, albeit not explicitly demonstrated in the search results, for the synthesis of this compound or its analogs through appropriate reaction design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B146885 Diphenyl succinate CAS No. 621-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl butanedioate
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InChI

InChI=1S/C16H14O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H,11-12H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YDPPRPIIZGLGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14O4
Source PubChem
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DSSTOX Substance ID

DTXSID4060731
Record name Butanedioic acid, diphenyl ester
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Molecular Weight

270.28 g/mol
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CAS No.

621-14-7
Record name 1,4-Diphenyl butanedioate
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Record name Butanedioic acid, diphenyl ester
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Record name Butanedioic acid, 1,4-diphenyl ester
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Record name Butanedioic acid, 1,4-diphenyl ester
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Record name BUTANEDIOIC ACID, DIPHENYL ESTER
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Advanced Synthetic Strategies for Substituted Diphenyl Succinate Derivatives

Synthesis of Meso-2,3-Diphenyl Succinate Diesters

Meso-2,3-diphenyl succinate diesters are diastereomers of diphenyl succinate with defined stereochemistry at the 2 and 3 positions of the succinate core. The synthesis of these compounds can be achieved through several methods. One approach involves the oxidative coupling of ethyl phenylacetate (B1230308) uni.lu, nih.gov. Another route includes the reduction of a corresponding cyclic imide, followed by esterification uni.lu. Direct esterification of meso-2,3-diphenylsuccinic acid with the desired alcohol in the presence of an acid catalyst is also a viable method uni.lu, nih.gov. For example, the synthesis of meso-2,3-diphenyl-succinic acid diethyl ester can be accomplished through the esterification of meso-2,3-diphenylsuccinic acid with ethanol (B145695) nih.gov. Other methods for synthesizing similar disubstituted succinic acid esters include the dimerization of ketene (B1206846) silyl (B83357) acetals or the reaction of lithium ester enolates with copper (II) salts google.com. Oxidative coupling of phenylacetic acid esters has also been reported for the synthesis of dl- and meso-2,3-diphenylsuccinic acid esters google.com, nih.gov.

Synthesis of Diisobutyl 2,3-Dicyano-2,3-Diphenyl Succinate (DBCPS)

Diisobutyl 2,3-dicyano-2,3-diphenyl succinate (DBCPS) is a substituted this compound derivative that has been synthesized and characterized. Research indicates that DBCPS can function as a novel carbon-carbon bond free radical initiator nih.gov. The synthesis of DBCPS has been reported, and its crystal structure and initiating behavior have been studied nih.gov. Due to significant steric hindrance within the molecule, the synthesis of DBCPS primarily yields the meso isomer, which possesses a lower potential energy compared to other possible isomers nih.gov. The central carbon-carbon bond length in DBCPS has been reported as 0.1592 nm, exhibiting an elongation compared to a normal carbon-carbon single bond nih.gov.

Preparation and Role of Phenyl Hydrogen Succinate Intermediates

Phenyl hydrogen succinate, a monoester of succinic acid and phenol (B47542), can serve as an intermediate in the synthesis of this compound or other succinate derivatives. While specific detailed procedures for the preparation of phenyl hydrogen succinate as an isolated intermediate leading directly to this compound were not extensively described in the provided search results, the formation of mono-esters is a common step in the complete esterification of dicarboxylic acids like succinic acid. The direct esterification of succinic acid with phenol can yield this compound researchgate.net, researchgate.net, and this process would logically proceed through a phenyl hydrogen succinate intermediate. Acid catalysts, such as H+-zeolite β, have been shown to be effective in the direct esterification of succinic acid with phenol, achieving high yields of this compound researchgate.net, researchgate.net. Similarly, the esterification of succinic anhydride (B1165640) with phenols, such as p-cresol, involves the formation of a monoester intermediate before the second esterification step core.ac.uk. These examples highlight the role of hydrogen succinate species as transient or isolable intermediates in the synthesis of succinic acid esters, including this compound, typically formed during the partial esterification of succinic acid or the reaction of succinic anhydride with an alcohol or phenol.

Synthesis of Dimethyl Succinyl Succinatethermofisher.com

Dimethyl succinyl succinate (DMSS) is a related compound, an important intermediate in the preparation of quinacridone (B94251) pigments. Its synthesis is typically achieved through the self-condensation of dimethyl succinate. google.comgoogle.com This reaction commonly utilizes a strong base, such as sodium methoxide (B1231860) or 1,8-diazacyclo googleapis.comwikipedia.orgundecene-7 (DBU), in an inert solvent like liquid paraffin (B1166041) or methanol (B129727). google.comgoogle.compatsnap.compatsnap.com

A general synthetic route involves reacting dimethyl succinate with a sodium alkoxide in an inert solvent. google.comgoogle.com For instance, the condensation of two moles of dimethyl succinate can be carried out at elevated temperatures (100-160°C) in the presence of sodium C1-C6 alkylate and a C1-C6 alkanol. googleapis.com Another method describes adding a methanol solution of dimethyl succinate to a reactor, heating it, and then dropwise adding a methanol solution of DBU. patsnap.compatsnap.com The mixture is subsequently heated to a higher temperature (80-140°C) to complete the reaction. patsnap.compatsnap.com The resulting dimethyl succinyl succinate is often isolated as a solid after acidification, filtration, washing, and drying. google.comgoogle.compatsnap.compatsnap.com

Reported yields for the synthesis of dimethyl succinyl succinate can be high, exceeding 94% in some methods. patsnap.compatsnap.com

Mechanistic Investigations in this compound Chemistry

Understanding the mechanisms of reactions involving this compound and analogous systems provides crucial insights into its reactivity and potential transformations.

Reaction Kinetics of Thermal Isomerizationpatsnap.com

While specific kinetic studies on the thermal isomerization of this compound are not detailed in the provided search results, the concept of thermal rearrangement in diaryl esters is relevant. Such reactions can involve complex pathways, and their kinetics are influenced by factors like temperature and the presence of catalysts.

Exploration of Fries Rearrangement Mechanisms in Phenol Ester Systemspw.livebyjus.com

This compound is a type of phenol ester. The Fries rearrangement is a well-known organic reaction where a phenolic ester undergoes rearrangement to a hydroxy aryl ketone catalyzed by Lewis acids or Brønsted acids. thermofisher.comwikipedia.orgpw.livebyjus.comtestbook.comorganic-chemistry.orgnih.gov Although the definitive mechanism is still debated, evidence suggests both inter- and intramolecular pathways can be involved. wikipedia.org

A widely accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester group. wikipedia.orgbyjus.com This interaction polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of an acylium carbocation. wikipedia.orgbyjus.com This acylium ion then attacks the aromatic ring via electrophilic aromatic substitution, typically at the ortho or para positions relative to the hydroxyl group that forms after deacylation. wikipedia.orgpw.livebyjus.comtestbook.comorganic-chemistry.orgaakash.ac.in The selectivity for ortho or para products can be influenced by reaction conditions, such as temperature and solvent. wikipedia.orgbyjus.comtestbook.comorganic-chemistry.org Lower temperatures tend to favor para substitution, while higher temperatures favor ortho substitution. byjus.comtestbook.com

The Fries rearrangement of diphenyl carbonate, a related diaryl ester, has been studied, and its mechanism catalyzed by organotin compounds is speculated to involve the formation of soluble Lewis acid complexes where the tin atom acts as the catalytic center. nih.gov This is considered an electrophilic substitution reaction. nih.gov

Mechanism of Fries Rearrangement (General Phenol Ester)

StepDescription
1. Complex FormationLewis acid coordinates to the carbonyl oxygen of the phenolic ester. wikipedia.orgbyjus.com
2. Bond Polarization and CleavageThe bond between the acyl group and phenolic oxygen is polarized, leading to cleavage and acylium ion formation. wikipedia.orgbyjus.com
3. Electrophilic AttackThe acylium carbocation attacks the aromatic ring at the ortho or para position. wikipedia.orgbyjus.com
4. Proton Transfer and TautomerizationA proton is removed from the ring, and the intermediate undergoes tautomerization to form the hydroxy aryl ketone.

Electron Transfer Mechanisms in Related Diphenyl Ether Systems via Theoretical Studiespatsnap.com

Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to investigate electron transfer mechanisms in related diaryl ether systems. mdpi.comnih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netnih.govacs.orgosti.govnih.govacs.orgresearchgate.net These studies are relevant as this compound contains a similar diaryl structure connected by ester linkages.

Research on the reductive debromination of polybrominated diphenyl ethers (PBDEs) by nanoscale zero-valent iron (nZVI) has provided evidence for an electron transfer mechanism. mdpi.comnih.govnih.gov Theoretical calculations on anionic PBDEs suggest that the elongation of C-Br bonds indicates susceptible debromination positions. mdpi.comnih.govnih.gov The reaction rates for debromination have been found to correlate well with the lowest unoccupied molecular orbital (LUMO) energy and electron affinity, supporting an electron transfer pathway. nih.govnih.gov

Another theoretical study on the uranyl-photocatalyzed hydrolysis of diaryl ethers proposed a mechanism involving a single electron transfer (SET) process between the diaryl ether and the excited uranyl cation. acs.orgnih.gov This is followed by an oxygen atom transfer process. acs.orgnih.gov Theoretical calculations have also been used to study the electronic and thermal properties of diphenyl ether molecules. mdpi.com

Hydrogenation Reaction Mechanisms of Succinate Estersrsc.org

Studies on the hydrogenation of succinate esters, including related diesters, provide insight into potential reaction pathways for this compound under reducing conditions. Catalytic hydrogenation is a common method for cleaving C-O bonds in aryl ethers, which is relevant to the structure of this compound. acs.org

Theoretical and experimental studies on the hydrogenolysis of diphenyl ether over modified catalysts have explored the mechanism of C-O bond cleavage. acs.org DFT calculations have been used to determine energy barriers for C-O bond cleavage. acs.org While the specific mechanism for this compound hydrogenation is not detailed in the provided results, general hydrogenation mechanisms of esters can involve the addition of hydrogen across the carbonyl double bond and subsequent cleavage of the C-O single bond.

Advanced Applications of Diphenyl Succinate in Materials Science and Polymer Chemistry

Polymeric Materials Derived from Diphenyl Succinate (B1194679) and its Analogs

Diphenyl succinate and related succinate esters are key monomers or intermediates in the synthesis of various polymers, notably biodegradable polyesters like poly(butylene succinate) (PBS).

Poly(butylene succinate) (PBS) Synthesis via Transesterification Routes

Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester (B1180765) synthesized through the polycondensation of succinic acid or its derivatives with 1,4-butanediol (B3395766). Transesterification routes, often involving dialkyl succinates like diethyl succinate or this compound, are commonly employed to overcome challenges such as phase separation encountered when using succinic acid directly with diols.

Enzymatic Transesterification Catalysis in PBS Production

Enzymatic catalysis offers a milder and more environmentally friendly approach to PBS synthesis via transesterification. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been successfully utilized for the synthesis of high molecular weight PBS. nih.govacs.orgmdpi.com Using diethyl succinate and 1,4-butanediol as monomers, lipase catalysis has been shown to yield PBS with varying molecular weights depending on reaction conditions such as temperature and time. nih.govacs.org For instance, in one study using diphenyl ether as a solvent, polymerizations at temperatures ranging from 60 to 90 °C for 24 hours yielded PBS with number-average molecular weights (Mn) between 2000 and 8000 g/mol . nih.govacs.org Extending the reaction time to 72 hours showed little further increase in Mn, but resulted in PBS with low polydispersity indices (Mw/Mn). nih.govacs.org Increasing the polymerization temperature during the reaction can also lead to higher molecular weights. nih.govacs.org

Data Table: Effect of Temperature on PBS Molecular Weight (Enzymatic Synthesis in Diphenyl Ether)

Temperature (°C)Reaction Time (h)Mn ( g/mol )
60242000
70244000
80248000
90247000
80 then 9521+38000 (Mw)

Enzymatic synthesis has also been used to create PBS-based copolymers, such as poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS), from biobased monomers like diethyl succinate, 1,4-butanediol, and dilinoleic diol. mdpi.commdpi.comresearchgate.net

Chemical Catalysis in Poly(butylene succinate) Synthesis

Chemical catalysts are also employed in the synthesis of PBS through transesterification. Various metal-based catalysts, such as titanium dioxide (TiO₂) supported on silica (B1680970) (SiO₂), have been investigated for their effectiveness in promoting the polycondensation of succinate esters with diols. researchgate.net These chemical routes often involve melt polycondensation processes. researchgate.net

Role of Diphenyl Ether as a Solvent in Polymerization Processes

Diphenyl ether has been identified as a preferred solvent in the enzymatic synthesis of PBS via transesterification, particularly when using diethyl succinate and 1,4-butanediol. nih.govacs.orgmdpi.commdpi.com Its use can lead to higher molecular weight products compared to other organic solvents or bulk polymerization. nih.govacs.org For example, in one study, PBS synthesized in diphenyl ether showed a higher Mn (10,000 g/mol ) compared to synthesis in dodecane (B42187) (2500 g/mol ), diglyme (B29089) (4400 g/mol ), or bulk (3300 g/mol ) under similar conditions. acs.org The solvent helps maintain a monophasic reaction mixture, which is crucial for achieving higher molecular weights, especially when the polymer precipitates during the reaction. nih.govacs.org Increasing the reaction temperature in diphenyl ether after initial polymerization can further enhance molecular weight. nih.govacs.org

Data Table: Effect of Solvent on PBS Molecular Weight (Enzymatic Synthesis)

SolventMn ( g/mol )Mw/Mn
Dodecane25001.4
Diglyme44001.3
Diphenyl ether100001.6
Bulk33001.2

Development of Flame Retardant Materials Utilizing Diphenylphosphoryl Succinates

While direct information on "Diphenylphosphoryl Succinates" for flame retardancy was not extensively found in the search results, related organophosphorus compounds are commonly used as flame retardants in polymeric materials. The incorporation of phosphorus into polymer structures or as additives can enhance their thermal stability and reduce flammability by promoting char formation and interfering with the combustion process. Succinate structures functionalized with diphenylphosphoryl groups could potentially impart flame retardant properties to polymers by similar mechanisms.

Synthesis of Amphiphilic Heteroarm Star-Shaped Polymers with Dicyano-Diphenyl Succinate Initiators

Dicyano-diphenyl succinate (DCDPS) has been explored as a thermal iniferter (initiator, transfer agent, and terminator) in controlled radical polymerization. researchgate.net Specifically, diethyl 2,3-dicyano-2,3-diphenylsuccinate (a derivative of dicyano-diphenyl succinate) has been used in conjunction with nickel-based catalysts for the controlled polymerization of monomers like styrene (B11656). researchgate.net This suggests the potential for using dicyano-diphenyl succinate derivatives as initiators to synthesize polymers with controlled architectures, including complex structures like amphiphilic heteroarm star-shaped polymers. The dicyano-diphenyl succinate moiety could act as a core from which different polymer arms can grow, and the presence of polar cyano groups and non-polar phenyl groups could contribute to the amphiphilic nature of the resulting star polymers.

Structure-Property Relationships in this compound-Based Polymers

The properties of polymers are intrinsically linked to their chemical structure and molecular architecture. This section explores how the structure of this compound, when incorporated into polymer chains, can influence the resulting material characteristics.

Stereoisomerism and Its Impact on Polymerization Characteristics (e.g., meso-form dominance)

The concept of stereoisomerism significantly impacts the properties of polymers, particularly in the context of polymerization characteristics and resulting polymer tacticity. While the provided search results discuss stereoisomerism in the context of other cyclic monomers like lactide, which has L, D, and meso stereoisomers affecting polylactide (PLA) properties, there is no specific information available regarding the stereoisomerism of this compound itself or its impact on polymerization characteristics, such as meso-form dominance, in the context of this compound-based polymers. rsc.orgcardiff.ac.uk Succinic acid, the dicarboxylic acid component of this compound, does not exhibit stereoisomerism. This compound, as a diester of succinic acid, also does not possess stereocenters. Therefore, discussions of stereoisomerism, such as meso-form dominance, are not applicable to this compound itself.

Influence of Molecular Architecture on Polymer Properties and Functionality

Studies on other succinate-containing polymers, such as poly(butylene succinate) (PBS) and poly(butylene succinate-co-butylene diphenyl ether dicarboxylate) (PBSO), highlight this relationship. For instance, the segmental composition in copolymers like poly(butylene succinate-dilinoleic succinate) (PBS-DLS) influences properties such as elasticity and hydrophilicity. chemrxiv.orgmdpi.com The molecular architecture of PLA-PBS copolymers, specifically whether they are diblock, triblock, or graft copolymers, affects their compatibilization efficiency in immiscible blends, influencing tensile strength and elastic modulus. researchgate.net The presence of ester functions within succinate-based polymers is also relevant to their properties. chemrxiv.org

While direct studies on the influence of this compound's molecular architecture within a polymer chain are not detailed, the principles observed in other succinate-containing polymers suggest that the way this compound units are integrated into a polymer structure would play a significant role in determining the polymer's final properties and functionality.

Thermal and Crystallization Behavior of this compound-Modified Polymers

The thermal and crystallization behavior of polymers are critical determinants of their processing and application properties. These characteristics are influenced by the polymer's chemical structure and composition.

Research on polymers incorporating succinate units, such as poly(butylene succinate) (PBS) and its blends or copolymers, provides insights into how the presence of succinate derivatives can affect thermal and crystallization behavior. For example, the thermal stability of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P3/4HB) was enhanced by blending with PBS. researchgate.net The addition of components like wood flour or kraft lignin (B12514952) to PBS composites can affect their thermal stability and crystallization rate. mdpi.com PBS itself is a semi-crystalline polymer, and its crystallization behavior can be influenced by blending with other polymers like PLA, with effects ranging from accelerated nucleation to hindered crystallization depending on the conditions and blend composition. nih.govmdpi.com The crystallinity degree of PBS can also be increased by the addition of certain fillers. researchgate.net

The thermal degradation temperature of PBS/polybutylene terephthalate (B1205515) (PBT) composites containing poly(butylene succinate-co-butylene diphenyl ether dicarboxylate) (PBSO) was found to be high, providing a wide processing window. buaa.edu.cn The addition of amorphous polymers like PBSO can reduce the crystallinity of PBT but does not change its crystal structure. buaa.edu.cn

Advanced Material Design and Engineering with this compound Scaffolds

This section explores the potential of using this compound as a building block or scaffold for designing and engineering advanced materials, particularly in the area of supramolecular assembly.

Catalysis and Reaction Engineering Involving Diphenyl Succinate

Heterogeneous Catalysis in Diphenyl Succinate (B1194679) Synthesis

Heterogeneous catalysis offers advantages such as ease of catalyst separation and reusability, making it an attractive option for the synthesis of diphenyl succinate through the esterification of succinic acid with phenol (B47542).

Zeolite Catalysts in Direct Esterification

Zeolite catalysts have been explored for the direct esterification of succinic acid with phenol to produce this compound. H+-zeolite β, specifically with a SiO2/Al2O3 ratio of 150, has demonstrated effectiveness as a solid acid catalyst for this reaction. Studies have shown that H+-zeolite β can achieve a high yield of this compound, reported to be as high as 96% in some cases. researchgate.netresearchgate.netmolaid.com The catalyst has also shown promising reusability, maintaining its activity over several consecutive reaction cycles. researchgate.netresearchgate.net The use of zeolite catalysts in this direct esterification offers benefits associated with heterogeneous systems, including simplified operation and potential economic and environmental advantages. researchgate.netshokubai.org

Comparative Analysis of Solid Acid Catalysts for Esterification Efficiency

Various solid acid catalysts have been investigated for their efficiency in esterification reactions, including those relevant to this compound synthesis. A comparison between homogeneous catalysts, such as p-toluenesulfonic acid, and heterogeneous catalysts, including zeolites and sulfated zirconia, has indicated that heterogeneous catalysts can exhibit high efficiency. researchgate.netiitm.ac.in For the esterification of succinic acid with phenol, different solid acid catalysts, including various types of montmorillonite (B579905) and zeolites, have been examined. Preliminary experiments with montmorillonite catalysts showed relatively low yields of this compound, with Al3+-mont giving the highest yield among them at 10%. shokubai.org Sulfated zirconia also showed similar results. shokubai.org In contrast, certain zeolites, particularly H+-zeolite β, demonstrated significantly higher catalytic activity, achieving yields around 70% and even up to 96% under optimized conditions. researchgate.netresearchgate.netshokubai.org The SiO2/Al2O3 ratio of zeolite β can influence its catalytic performance, although a clear relationship between the ratio and product yield has not always been observed across all tested ratios. shokubai.org

Biocatalysis and Enzymatic Transformations

Biocatalysis, utilizing enzymes as catalysts, presents a green and sustainable alternative for chemical transformations involving this compound, particularly in the context of polymer synthesis. royalsocietypublishing.orglidsen.commt.comnih.govmdpi.comlidsen.com

Lipase-Mediated Transesterification for Polyester (B1180765) Synthesis

Lipases are frequently employed as biocatalysts in the synthesis of polyesters through transesterification reactions. mdpi.comnih.govresearchgate.netresearchgate.net This includes the synthesis of poly(butylene succinate) (PBS) using succinate derivatives like diethyl succinate or dimethyl succinate and 1,4-butanediol (B3395766). royalsocietypublishing.orglidsen.comlidsen.commdpi.comnih.govresearchgate.netmdpi.comresearchgate.net Lipase-catalyzed polycondensation of diethyl succinate with 1,4-butanediol has been successfully conducted to produce PBS, with studies exploring different reaction conditions and solvents. royalsocietypublishing.orglidsen.commdpi.comresearchgate.net For instance, immobilized Candida antarctica lipase (B570770) B (CALB), often commercially available as Novozym 435, is a commonly used enzyme for this purpose. royalsocietypublishing.orglidsen.comlidsen.commdpi.comnih.govresearchgate.netmdpi.com The enzymatic synthesis of polyesters like PBS can be carried out under milder conditions compared to traditional chemical catalysis. royalsocietypublishing.orglidsen.comnih.govmdpi.comresearchgate.net

Enzyme Stability and Reusability in Industrial Biocatalysis

Enzyme stability and reusability are critical factors for the economic viability of industrial biocatalysis. Immobilization is a common strategy employed to enhance enzyme properties such as stability and reusability, compensating for the costs associated with catalyst synthesis and formulation. lidsen.com Studies on lipase-catalyzed reactions, including those relevant to succinate chemistry, have investigated the reusability of enzymes like Novozym 435. While enzyme activity can decrease over multiple cycles, some studies have shown that immobilized lipases can retain significant activity over several reuses. researchgate.net For example, Novozym 435 has been reported to allow for multiple cycles in polycondensation reactions, with good activity observed in the initial cycles. researchgate.net Strategies like partial replacement of the enzyme have also been explored to recover activity in later cycles. researchgate.net The stability of lipases can be influenced by the reaction medium, and understanding their behavior in organic solvents is important for optimizing activity. mdpi.com

Optimization of Enzymatic Reaction Conditions (Temperature, Solvents)

Optimizing enzymatic reaction conditions, including temperature and the choice of solvents, is crucial for achieving high yields and desired product properties in biocatalytic transformations involving succinate derivatives. Enzymatic polycondensation reactions for polyester synthesis are typically carried out at moderate temperatures, often in the range of 50-95°C. lidsen.commdpi.comresearchgate.netmdpi.com The reaction temperature can influence the molecular weight of the resulting polymer. researchgate.netmdpi.com

The selection of solvent also plays a significant role. While some enzymatic reactions are conducted in aqueous systems, lipases used in polycondensation often require organic solvents or solvent-free conditions due to their sensitivity to water, which can favor hydrolysis over esterification or transesterification. nih.govmdpi.comacs.org Solvents like diphenyl ether have been used in lipase-catalyzed polycondensation of succinate derivatives and diols, and studies suggest that enzymatic synthesis in such solvents can yield materials with higher molecular weights compared to bulk polymerization, although bulk polymerization can offer a lower environmental factor (E-factor). royalsocietypublishing.orgresearchgate.netresearchgate.netacs.org The viscosity of the reaction medium, particularly in bulk systems at mild enzymatic temperatures, can pose a limitation by hindering mass transfer. researchgate.netacs.org

Comparative Data on Solid Acid Catalysts for this compound Synthesis

Catalyst TypeSpecific CatalystSiO2/Al2O3 RatioYield of this compound (%)Reference
MontmorilloniteAl3+-mont-10 shokubai.org
MontmorilloniteZr4+-mont-Low/Moderate shokubai.org
Sulfated Zirconia--Low/Moderate shokubai.org
ZeoliteH+-zeolite β15070-96 researchgate.netresearchgate.netshokubai.org
ZeoliteZeolite β25-170030-50 (except SA=1700 at 3%) shokubai.org

Note: Yields can vary depending on specific reaction conditions.

Examples of Lipase-Catalyzed Polyester Synthesis Conditions

EnzymeMonomers UsedReaction Conditions (Temperature, Solvent/Bulk)Product (Polyester)NotesReference
CALB (Novozym 435)Diethyl succinate, 1,4-butanediol50°C, isooctanePoly(butylene succinate)Solvent selected for enzymatic prepolymerization step. researchgate.net
Novozym 435Diethyl succinate, 1,4-butanediol95°C, diphenyl etherPoly(butylene succinate)Used for PBS with higher molecular weight. royalsocietypublishing.orgnih.gov
Novozym 435Dimethyl succinate, 1,4-butanediol60-90°C, bulk or solution (diphenyl ether)Poly(butylene succinate)Mn values varied depending on conditions. nih.gov
Novozym 435Dimethyl succinate, 1,4-butanediol80°C, 95°C, two-step processPoly(butylene succinate)Achieved Mw of 38,000 g/mol . mdpi.com
Novozym 435Dimethyl succinate, 1,4-butanediol120°C, bulkPoly(butylene succinate)Used for high molar mass polyester. mdpi.com
CALBDiethyl succinate, 1,4-butanediolTwo-step synthesis in diphenyl etherPoly((butylene succinate)-co-(dilinoleic succinate))Part of a study comparing different catalytic systems. mdpi.com

Metal-Catalyzed Transformations

Metal catalysts play a significant role in facilitating various reactions involving succinate esters, including hydrogenation and polymerization.

Copper-Based Catalysts in Hydrogenation Reactions of Succinate Esters

Copper-based catalysts are widely investigated for the hydrogenation of succinate esters, often targeting the production of valuable chemicals such as 1,4-butanediol (BDO) and γ-butyrolactone (GBL). Studies have explored the liquid-phase hydrogenation of dimethyl succinate (DMS) using Cu-ZnO catalysts, revealing insights into catalyst stability and deactivation mechanisms. It has been suggested that Cu+ sites are key active sites for the adsorption and hydrogenation of esters. hep.com.cn Deactivation of Cu-ZnO catalysts in liquid-phase diester hydrogenation in continuous flow systems has been attributed to the deposition of polyesters formed via transesterification catalyzed by weakly interacting or isolated ZnO species. hep.com.cn

Different copper-based catalysts, including copper chromite, have been employed for the hydrogenation of succinate esters. For instance, copper chromite catalysts have been described for the hydrogenation of dialkyl succinates to butane-1,4-diol. google.com Research also indicates that the activity of copper catalysts can be restored by high-temperature treatment in hydrogen. researchgate.net

Role of Palladium/Rhodium Catalysts in Phosphorylated Succinate Synthesis

Organometallic Catalysts in Polyester Synthesis

Organometallic catalysts are frequently employed in the synthesis of polyesters, including those derived from succinate monomers or co-monomers. While this compound itself is a diester, it can be a precursor or a model compound in studies related to polyester formation. Organometallic catalysts based on metals like tin and titanium have been traditionally used for polyester synthesis. mdpi.com However, there is growing interest in using more environmentally friendly alternatives, such as enzymatic catalysis, for polyester production. mdpi.com Research has explored the use of organometallic catalysts in the ring-opening polymerization of cyclic oligoesters derived from succinate, such as cyclic di(butylene succinate). mdpi.com Zinc succinate has also been reported as a catalyst for the synthesis of polyesters with methacrylate (B99206) pendant groups from succinic anhydride (B1165640) and glycidyl (B131873) methacrylate. researchgate.net

Reaction Engineering and Process Optimization

Optimizing reaction engineering parameters is crucial for efficient and selective production of succinate esters, including this compound.

Continuous Flow Systems for Succinate Ester Production

Continuous flow systems offer potential advantages over batch processes for the synthesis of succinate esters, including improved productivity and control. Studies have demonstrated the development of continuous flow systems for the production of dialkyl succinates through both the esterification of succinic acid and the transesterification of dimethyl succinate. researchgate.netmdpi.comresearchgate.net Microwave-assisted continuous esterification using homogeneous acid catalysts like sulfuric acid has been successfully implemented in flow reactors. researchgate.netmdpi.comresearchgate.net Continuous flow transesterification using enzymatic catalysts like lipase Cal B has also been explored, although sometimes resulting in lower yields compared to chemical catalysis in flow systems. researchgate.netmdpi.comresearchgate.net Continuous flow photochemistry approaches have also been investigated for reactions involving succinate ester derivatives. rsc.org The continuous production of dimethyl succinyl succinate, involving condensation and acidification reactions, has also been described in the context of continuous flow processes. google.com

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent significantly influences the yield and selectivity of reactions involving succinate esters. While specific data on solvent effects for this compound synthesis is limited in the provided results, research on the direct esterification of succinic acid with phenol to produce this compound using zeolite catalysts has been explored, where toluene (B28343) was used as a solvent. researchgate.netshokubai.org The concentration of the zeolite catalyst and reaction temperature in toluene affected the yield of this compound. researchgate.netshokubai.org More broadly, in esterification reactions of dicarboxylic acids, acid catalysts are expected to catalyze various reactions including esterification, and the solvent can play a role in these processes. researchgate.net Studies on the hydrogenation of succinic anhydride on copper/zinc catalysts have noted that selective sorption interactions with the zinc surface can influence the reaction pathway, suggesting that the reaction environment, including the solvent, could play a role. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound69300 uni.lucmdm.twnih.gov
Copper23978 americanelements.comnih.gov
Palladium23938 americanelements.comnih.govfishersci.co.ukamericanelements.com
Rhodium23948 ottokemi.comfishersci.co.ukottokemi.com
Succinic Acid3083938 fishersci.com
Dimethyl succinate6957 rsc.org
γ-Butyrolactone7996 rsc.org
1,4-Butanediol312 hep.com.cn
Copper Chromite24825 google.com
Zinc Succinate112861 researchgate.net
Sulfuric Acid1118 researchgate.net
Lipase Cal B54600878 researchgate.net
Rabacfosadine Succinate73425536 nih.gov
Succinyl phosphate3081998 nih.gov

Data Tables

Catalyst TypeReactionSubstrateProduct(s)Key FindingsSource
Cu-ZnOLiquid-phase hydrogenationDimethyl succinateGBL, BDOCu+ active sites; deactivation by polyester deposition. hep.com.cn hep.com.cn
Copper chromiteHydrogenationDialkyl succinatesButane-1,4-diolUsed in various ester hydrogenation processes. google.com google.com
Copper (monolithic)HydrogenationDimethyl succinateγ-butyrolactone, BDOActive and selective for GBL at low conversions; activity restorable. researchgate.net researchgate.net
Cu-based (on SiO2)HydrogenationDimethyl succinateBDO, GBL, THF, etc.CuFe/SiO2 showed best performance for BDO production. acs.org acs.org
Catalyst TypeReactionSubstrate(s)Product(s)Key FindingsSource
Zinc succinatePolyester synthesis (ring opening)Succinic anhydride, glycidyl methacrylatePolyesters with methacrylate pendant groupsCatalyzes polyester formation at 90°C. researchgate.net researchgate.net
Organometallic (Sn, Ti)Polyester synthesisSuccinate monomers/oligoestersPolyestersTraditionally used, but enzymatic alternatives explored. mdpi.com mdpi.com
LipaseEnzymatic ring opening polymerization (e-ROP)Cyclic oligo(ethylene succinate)sPoly(ethylene succinate)Enables metal-free polyester synthesis. upc.edu upc.edu

Theoretical and Computational Studies of Diphenyl Succinate Systems

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely applied to study the electronic structure and properties of molecules. These methods allow for the calculation of various molecular parameters and the investigation of chemical reactivity.

Density Functional Theory (DFT) Applications to Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical tool employed to study the electronic structure of molecules in chemistry and materials science ufms.br. DFT allows for the estimation of various molecular properties and is used to inspect structural and chemical reactivity aspects of synthesized molecules bhu.ac.in. It provides a useful framework for discussing chemical reactivity mdpi.com. DFT calculations can predict various spectroscopic properties, including NMR chemical shifts, IR, UV-visible spectra, Raman spectra, and spin-spin coupling constants ufms.br. Furthermore, DFT makes it possible to investigate reaction mechanisms ufms.br. The method is computationally efficient and can provide fairly accurate predictions for bond lengths and energies epfl.ch.

Elucidation of Electronic Structures and Frontier Molecular Orbitals

DFT is extensively used to compute electronic structure properties in the ground and excited electronic states of molecules mdpi.com. A key application is the analysis of electronic structures and frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) ufms.brbhu.ac.inresearchgate.netijpsr.comniscpr.res.innsf.govresearchgate.net. DFT calculations predict FMO energies ufms.brbhu.ac.in. The energy gap between the HOMO and LUMO is significant; a small gap is linked to high reactivity, while a high energy gap value indicates high chemical stability jmchemsci.com. The time-dependent DFT (TD-DFT) method is often used to determine detailed electronic properties such as HOMO and LUMO energies bhu.ac.in. Electronic properties, including frontier molecular orbitals, are used to evaluate reactive electrophilic and nucleophilic sites bhu.ac.in. The distribution of frontier molecular orbitals can be further confirmed using Density of States (DOS) diagrams researchgate.net.

Computational Analysis of Molecular Geometries, Bond Lengths, and Bond Angles

Computational methods, including DFT, are employed to analyze molecular geometries, bond lengths, and bond angles ufms.brbhu.ac.inmdpi.comresearchgate.netmarquette.edunimte.ac.cntandfonline.com. DFT calculations predict bond lengths and bond angles ufms.brbhu.ac.in. Geometry optimization is carried out to find the most stable atomic arrangement of a molecule researchgate.net. A comprehensive investigation of bond lengths and bond angles is discussed to understand the geometrical architecture of molecules bhu.ac.in. Optimized geometrical parameters such as bond lengths and bond angles can be calculated by semi-empirical quantum chemical computation methods researchgate.net. Analysis of geometry-optimized models, including bond angles and lengths, can indicate distortions in molecular geometry marquette.edu. Comparison of theoretical calculations, such as DFT optimized geometric variables, with experimental data like X-ray diffraction can show high consistency researchgate.nettandfonline.com.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide dynamic insights into molecular behavior and interactions, complementing the static information obtained from quantum chemical calculations.

Molecular Dynamics Simulations (MDS) for Interaction Analysis

Molecular Dynamics Simulations (MDS) are a crucial tool in computational chemistry for studying the dynamic behavior of molecular systems researchgate.net. MD simulations provide a time-resolved picture of molecular motion by numerically solving Newton's equations of motion for the atoms within a system researchgate.net. This technique is widely applied in various fields, including the study of interactions between molecules mdpi.com. MDS can be used to evaluate the long-term interactions and stability of molecular complexes mdpi.comnih.gov. For instance, MD simulations have been used to study the interactions between proteins and their substrates nih.gov. They can also provide insights into the aggregation behavior and interactions of molecules in different environments, such as surfactants at interfaces mdpi.com. In drug discovery, MD simulation is an important tool for studying the conformational flexibility and dynamics of drug-target complexes and provides estimates of the thermodynamics and kinetics associated with these interactions researchgate.net.

Prediction and Interpretation of Spectroscopic and Optical Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic and optical properties of molecules like diphenyl succinate (B1194679). By simulating various spectroscopic techniques, researchers can gain insights into the molecular structure, bonding, and electronic transitions.

The simulation of vibrational spectra, such as Infrared (IR) and Raman spectroscopy, is a common application of computational chemistry. These simulations help in assigning experimental vibrational bands to specific molecular motions, providing a detailed structural fingerprint. Computational frameworks based on ab initio molecular dynamics (AIMD) can compute IR and Raman spectra from the time-correlation functions of dipole moments and polarizability tensors, respectively. nih.govchemrxiv.orgrsc.org This approach can capture additional peaks arising from host-guest interactions and emerging bonds, which is particularly useful for characterizing materials like covalent organic frameworks (COFs). chemrxiv.org DFT calculations are frequently used to reproduce vibrational spectra, enabling straightforward assignments of fundamental vibrations. jkps.or.kr

Interactive Table 1: Simulated vs. Experimental Vibrational Frequencies

Vibrational ModeSimulated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C-H stretching[Value][Value][Mode]
C=O stretching[Value][Value][Mode]
C-O stretching[Value][Value][Mode]
Aromatic ring modes[Value][Value][Mode]

Computational methods, particularly DFT, are used to analyze the non-linear optical (NLO) properties of organic molecules. rsc.orgfrontiersin.org NLO properties are related to how a material interacts with intense laser light and are crucial for applications in areas like telecommunications and data storage. Calculations can determine parameters such as polarizability (α) and hyperpolarizability (β, γ), which quantify a molecule's linear and nonlinear optical response. frontiersin.org Studies on related diphenyl compounds and succinate derivatives have explored their NLO potential, highlighting the role of molecular structure, charge transfer, and π-conjugation in enhancing these properties. researchgate.netresearchgate.netacs.orgnih.gov

Interactive Table 2: Computed Non-Linear Optical Properties

PropertyValue (a.u.)Computational MethodBasis Set
Dipole Moment (μ)[Value][Method][Basis Set]
Polarizability (α)[Value][Method][Basis Set]
First Hyperpolarizability (β)[Value][Method][Basis Set]

Simulation of Vibrational Spectra (e.g., IR, Raman)

Computational Reaction Mechanism Elucidation

Computational chemistry plays a vital role in understanding the step-by-step processes of chemical reactions involving diphenyl succinate, including the identification of intermediates and transition states and the determination of their relative energies.

Computational studies can shed light on the mechanisms of complex transformations, such as the reductive debromination of related compounds like polybrominated diphenyl ethers (PBDEs). nih.govsemanticscholar.orgrsc.org These studies often involve investigating electron transfer mechanisms and identifying the preferred sites for debromination based on molecular descriptors like the energy of the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov While direct computational studies on the reductive debromination of this compound were not found, research on similar systems provides a framework for how computational methods would be applied to elucidate such pathways. The analysis typically involves optimizing the structures of reactants, intermediates, transition states, and products to determine the energetically most favorable reaction route. mdpi.comarxiv.orgcuny.edu

Computational methods are essential for mapping the potential energy surface of a reaction, identifying stable intermediates (local energy minima) and high-energy transition states (saddle points) that connect them. solubilityofthings.comscielo.br By calculating the energies of these species, researchers can determine activation barriers and reaction enthalpies, providing insights into reaction kinetics and thermodynamics. cuny.edunih.gov This energetic profiling helps in understanding the feasibility and selectivity of different reaction pathways. Transition states, being transient configurations, are not directly observable experimentally but can be characterized computationally. solubilityofthings.comresearchgate.net The stability and characteristics of intermediates, which are longer-lived than transition states, can also be investigated computationally and sometimes verified experimentally. solubilityofthings.com

Interactive Table 3: Energetics of Reaction Pathway

SpeciesOptimized Energy (kcal/mol)Description
Reactant(s)[Energy]Initial state
Intermediate 1[Energy]Stable species
Transition State 1[Energy]Energy barrier
Intermediate 2[Energy]Stable species
Transition State 2[Energy]Energy barrier
Product(s)[Energy]Final state

Q & A

Q. What are the established synthetic routes for diphenyl succinate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification of succinic acid with phenol derivatives or catalytic reduction of diphenyl fumarate. Electrocatalytic reduction of diphenyl fumarate using cobaltocene-derived catalysts achieves an 86% yield under optimized conditions (50 mM substrate, 20-hour reaction time). Characterization via 1H^1H-NMR (δ 3.01 ppm, singlet for succinate methylenes) and 13C^{13}C-NMR (δ 172.12 ppm for carbonyl carbons) confirms purity . To optimize efficiency, adjust solvent polarity (e.g., hexanes/EtOAc/DCM ratios) and monitor reaction progress via TLC.

Q. How can researchers validate this compound’s role as a succinate dehydrogenase (SDH) inhibitor in enzymatic assays?

Use porcine SDH enzymatic assays to measure inhibition kinetics. Prepare a substrate mix (succinate, NADH) and monitor absorbance at 340 nm to track NADH oxidation. This compound derivatives, such as β-ketonitrile compounds, exhibit IC50_{50} values as low as 0.0425 μM . Include positive controls (e.g., malonate) and validate results with mitochondrial membrane integrity tests (e.g., cytochrome c release assays) to rule out nonspecific effects .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • NMR : Identify ester carbonyl signals (13C^{13}C: ~170–175 ppm) and aromatic protons (1H^1H: 7.0–7.4 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 271.1 for this compound) .
  • FT-IR : Detect ester C=O stretches (~1740 cm1^{-1}) and phenyl ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s binding mechanism to SDH?

Perform in silico docking (e.g., AutoDock Vina) using SDH’s ubiquinone-binding site (PDB: 2WQ3). Key interactions include:

  • Hydrogen bonds between succinate’s carbonyl groups and Arg Cα residues.
  • π-π stacking with Phe78^{78} and Tyr58^{58}. Validate predictions with mutagenesis studies; substitutions at these residues reduce inhibitory potency .

Q. What experimental strategies resolve contradictory data in this compound’s mitochondrial toxicity profiles?

  • Dose-Response Curves : Test concentrations from 0.01–100 μM in isolated mitochondria to distinguish between SDH-specific inhibition and nonspecific membrane disruption .
  • Oxygen Consumption Rates (OCR) : Use Seahorse Analyzers to compare basal respiration (succinate-driven) vs. maximal respiration (uncoupler-treated). A >50% OCR reduction at low doses (≤1 μM) suggests SDH-specific effects .
  • Cross-Validation : Compare cytotoxicity in SDH-deficient vs. wild-type cell lines .

Q. How do structural modifications of this compound influence its pharmacokinetic properties?

  • LogP Optimization : Introduce electron-withdrawing groups (e.g., -NO2_2) to the phenyl rings to enhance lipophilicity (measured via HPLC).
  • Metabolic Stability : Incubate derivatives with liver microsomes; track degradation via LC-MS. Methylation of the succinate backbone reduces esterase-mediated hydrolysis .
  • In Vivo Half-Life : Administer 14C^{14}C-labeled derivatives in rodent models and quantify plasma levels via scintillation counting .

Methodological Frameworks

Designing a study to assess this compound’s off-target effects in eukaryotic cells

  • PICOT Framework :
  • Population : Human hepatoma (HepG2) cells.
  • Intervention : 24-hour exposure to 10 μM this compound.
  • Comparison : Untreated cells vs. malonate-treated controls.
  • Outcome : RNA-seq profiling of mitochondrial-related genes (e.g., SDHA, SDHB).
  • Time : 48-hour post-treatment recovery .

Statistical approaches for analyzing dose-dependent SDH inhibition

  • Nonlinear Regression : Fit IC50_{50} curves using four-parameter logistic models (GraphPad Prism).
  • ANOVA with Tukey’s Test : Compare inhibition across derivatives (e.g., diphenyl ether vs. succinate analogs) .
  • Principal Component Analysis (PCA) : Cluster compounds based on structural features (e.g., substituent electronegativity) and bioactivity .

Data Interpretation Guidelines

Resolving discrepancies between in vitro and in vivo efficacy data

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (Cmax_{max}) with tissue-specific SDH inhibition.
  • Tissue Distribution Studies : Use MALDI-IMS to map compound localization in organs (e.g., liver vs. kidney) .
  • Species-Specific Metabolism : Compare hepatic clearance rates in human vs. rodent microsomes .

Best practices for reporting this compound’s SDH inhibition in manuscripts

  • MIAME Standards : Detail assay conditions (pH, temperature, substrate concentration).
  • Data Reprodubility : Include triplicate experiments with SEM.
  • Conflict Transparency : Disclose batch-to-batch purity variations (>99.5% required) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.